molecular formula C26H35FN6O4 B13463285 Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate

Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B13463285
M. Wt: 514.6 g/mol
InChI Key: SXGHGWWTLOZNMT-UHFFFAOYSA-N
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Description

Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of multiple functional groups, including a triazine ring, fluorophenoxy group, and carbamoyl group, makes it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the triazine ring, followed by the introduction of the fluorophenoxy group and the carbamoyl group. The final step involves the formation of the spirocyclic structure and the tert-butyl ester group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the carbamoyl group allows for oxidation reactions, which can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The triazine ring and other functional groups can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The triazine ring can act as a binding site for enzymes or receptors, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. The carbamoyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate stands out due to its unique combination of functional groups and spirocyclic structure. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C26H35FN6O4

Molecular Weight

514.6 g/mol

IUPAC Name

tert-butyl 7-[6-[2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy]-1,2,4-triazin-5-yl]-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C26H35FN6O4/c1-7-33(17(2)3)23(34)19-12-18(27)8-9-20(19)36-22-21(28-16-29-30-22)31-11-10-26(13-31)14-32(15-26)24(35)37-25(4,5)6/h8-9,12,16-17H,7,10-11,13-15H2,1-6H3

InChI Key

SXGHGWWTLOZNMT-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)C(=O)OC(C)(C)C

Origin of Product

United States

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